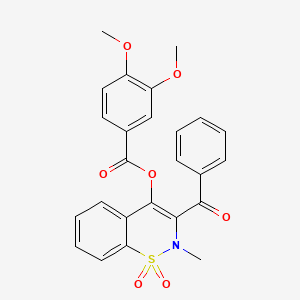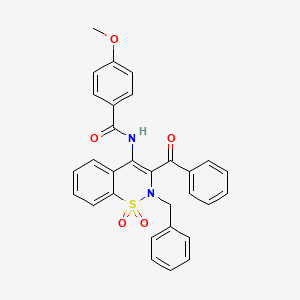![molecular formula C25H25N3O4S B15025674 2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-[2-(propan-2-yloxy)phenyl]acetamide](/img/structure/B15025674.png)
2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-[2-(propan-2-yloxy)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-[2-(propan-2-yloxy)phenyl]acetamide is a complex organic compound with a unique structure that combines a benzodiazole ring with a phenylmethanesulfonyl group and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-[2-(propan-2-yloxy)phenyl]acetamide typically involves multiple steps, starting with the preparation of the benzodiazole ring. The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative. The phenylmethanesulfonyl group is then introduced via sulfonylation, using reagents such as phenylmethanesulfonyl chloride in the presence of a base like triethylamine.
The final step involves the coupling of the sulfonylated benzodiazole with the acetamide moiety, which can be achieved through an amide bond formation reaction. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(2-Phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-[2-(propan-2-yloxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
科学的研究の応用
2-(2-Phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-[2-(propan-2-yloxy)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-[2-(propan-2-yloxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Phenylmethanesulfonyl-1H-1,3-benzodiazole
- N-(2-Phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetamide
- 2-(2-Phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide
Uniqueness
2-(2-Phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-[2-(propan-2-yloxy)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C25H25N3O4S |
|---|---|
分子量 |
463.6 g/mol |
IUPAC名 |
2-(2-benzylsulfonylbenzimidazol-1-yl)-N-(2-propan-2-yloxyphenyl)acetamide |
InChI |
InChI=1S/C25H25N3O4S/c1-18(2)32-23-15-9-7-13-21(23)26-24(29)16-28-22-14-8-6-12-20(22)27-25(28)33(30,31)17-19-10-4-3-5-11-19/h3-15,18H,16-17H2,1-2H3,(H,26,29) |
InChIキー |
BYMQCUZTEOQZCE-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15025609.png)
![7-Fluoro-1-(4-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15025617.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide](/img/structure/B15025622.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-diethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15025626.png)
![(5Z)-5-(2-methoxybenzylidene)-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15025628.png)
![6-Chloro-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B15025630.png)
![1'-[3-(dimethylamino)propyl]-3'-[(4-fluorophenyl)carbonyl]-4'-hydroxy-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B15025643.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B15025647.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15025661.png)
![N-(2-ethylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15025670.png)
![1-phenyl-4-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B15025677.png)


